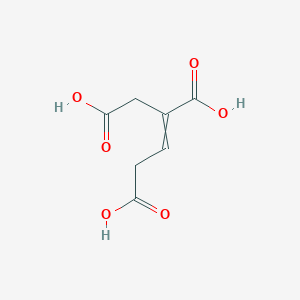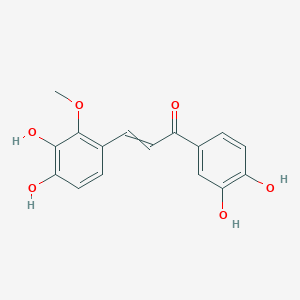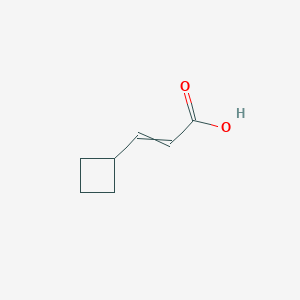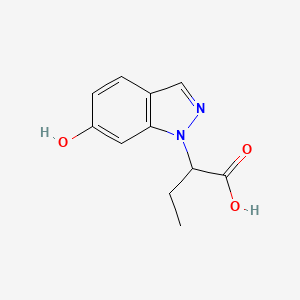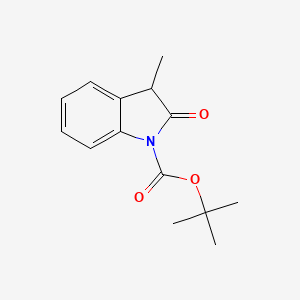
Ethyl 4-ethoxy-3-methoxyphenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-ethoxy-3-methoxyphenylacetate is an organic compound with the molecular formula C13H18O4 and a molecular weight of 238.27962 . It is known for its unique structure, which includes ethoxy and methoxy functional groups attached to a phenylacetate backbone. This compound is used in various chemical and industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-ethoxy-3-methoxyphenylacetate typically involves the esterification of 4-ethoxy-3-methoxyphenylacetic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-ethoxy-3-methoxyphenylacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
Ethyl 4-ethoxy-3-methoxyphenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: This compound is used in the production of fragrances, flavors, and other specialty chemicals
Mécanisme D'action
The mechanism of action of ethyl 4-ethoxy-3-methoxyphenylacetate involves its interaction with specific molecular targets and pathways. The ethoxy and methoxy groups play a crucial role in its reactivity and binding affinity. These functional groups can influence the compound’s ability to interact with enzymes, receptors, and other biomolecules, thereby modulating various biological processes .
Comparaison Avec Des Composés Similaires
Ethyl 4-ethoxy-3-methoxyphenylacetate can be compared with similar compounds such as ethyl 4-methoxyphenylacetate and ethyl 4-ethoxyphenylacetate. These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical properties and applications .
List of Similar Compounds
- Ethyl 4-methoxyphenylacetate
- Ethyl 4-ethoxyphenylacetate
- Ethyl 3-methoxyphenylacetate
- Ethyl 3-ethoxyphenylacetate
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a potential candidate for further research in chemistry, biology, and medicine.
Propriétés
Numéro CAS |
81187-23-7 |
|---|---|
Formule moléculaire |
C13H18O4 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
ethyl 2-(4-ethoxy-3-methoxyphenyl)acetate |
InChI |
InChI=1S/C13H18O4/c1-4-16-11-7-6-10(8-12(11)15-3)9-13(14)17-5-2/h6-8H,4-5,9H2,1-3H3 |
Clé InChI |
DQCZXRSORTVWEK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)CC(=O)OCC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


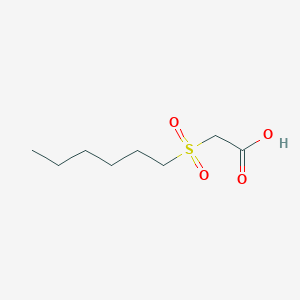
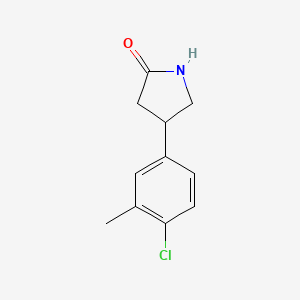
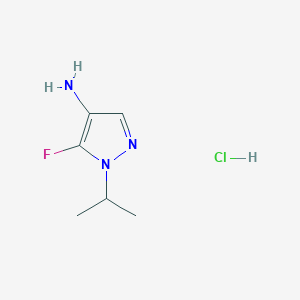
![3-[4-cyano-3-(3-{[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino}-2-hydroxypropoxy)phenyl]propanoic acid](/img/structure/B12439483.png)
![Ethyl 4-chlorodifluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate](/img/structure/B12439486.png)

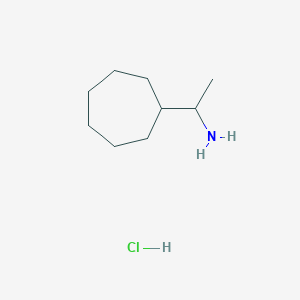
![4-Amino-2-{[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12439510.png)
